

Technical Guide: Physicochemical Properties of 2,2-Difluoroethyl Acetate

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Compound of Interest

Compound Name: 2,2-Difluoroethyl acetate

Cat. No.: B075174

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This guide provides an in-depth overview of the boiling point and density of **2,2-Difluoroethyl acetate** (CAS No. 1550-44-3), a fluorinated ester with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The document consolidates key data and outlines experimental methodologies for its synthesis.

Physicochemical Data

The boiling point and density of **2,2-Difluoroethyl acetate** have been reported with some variability across different sources. This variation can be attributed to differences in experimental conditions and measurement purity. A summary of the reported values is presented below.

Property	Value	Source
Boiling Point	53-54 °C	[1]
67 °C	[4]	
71.5 °C (at 760 mmHg)	[4] [5]	
105 °C	[3]	
106 °C	[2]	
Density	1.135 g/cm ³	[4] [5]
1.17 g/cm ³	[1]	
1.203 g/cm ³	[3]	
1.21 g/cm ³	[2]	

Experimental Protocols: Synthesis

Detailed experimental protocols for the determination of boiling point and density are not extensively described in the literature, as they typically follow standard analytical procedures. However, several synthesis routes for **2,2-Difluoroethyl acetate** have been documented.

1. Synthesis from 2,2-Difluoro-1-chloroethane and Potassium Acetate

This method involves the nucleophilic substitution of chloride by acetate.

- Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser.
- Procedure:
 - Potassium acetate (1.475 mol) and 300 ml of dimethyl sulfoxide (DMSO) are added to the flask and heated to 120 °C.[\[6\]](#)
 - A mixture of 2,2-difluoro-1-chloroethane (0.983 mol) in 100 ml of DMSO is added dropwise over the course of one hour.[\[6\]](#)[\[7\]](#)

- The reaction mixture is stirred at 120 °C for an additional 1.5 hours.[6][7]
- The mixture is then cooled to room temperature.[6][7]
- The final product, **2,2-difluoroethyl acetate**, is isolated via distillation. The reported yield is 90.8%. [6][7]

2. Synthesis via Direct Fluorination of Ethyl Acetate

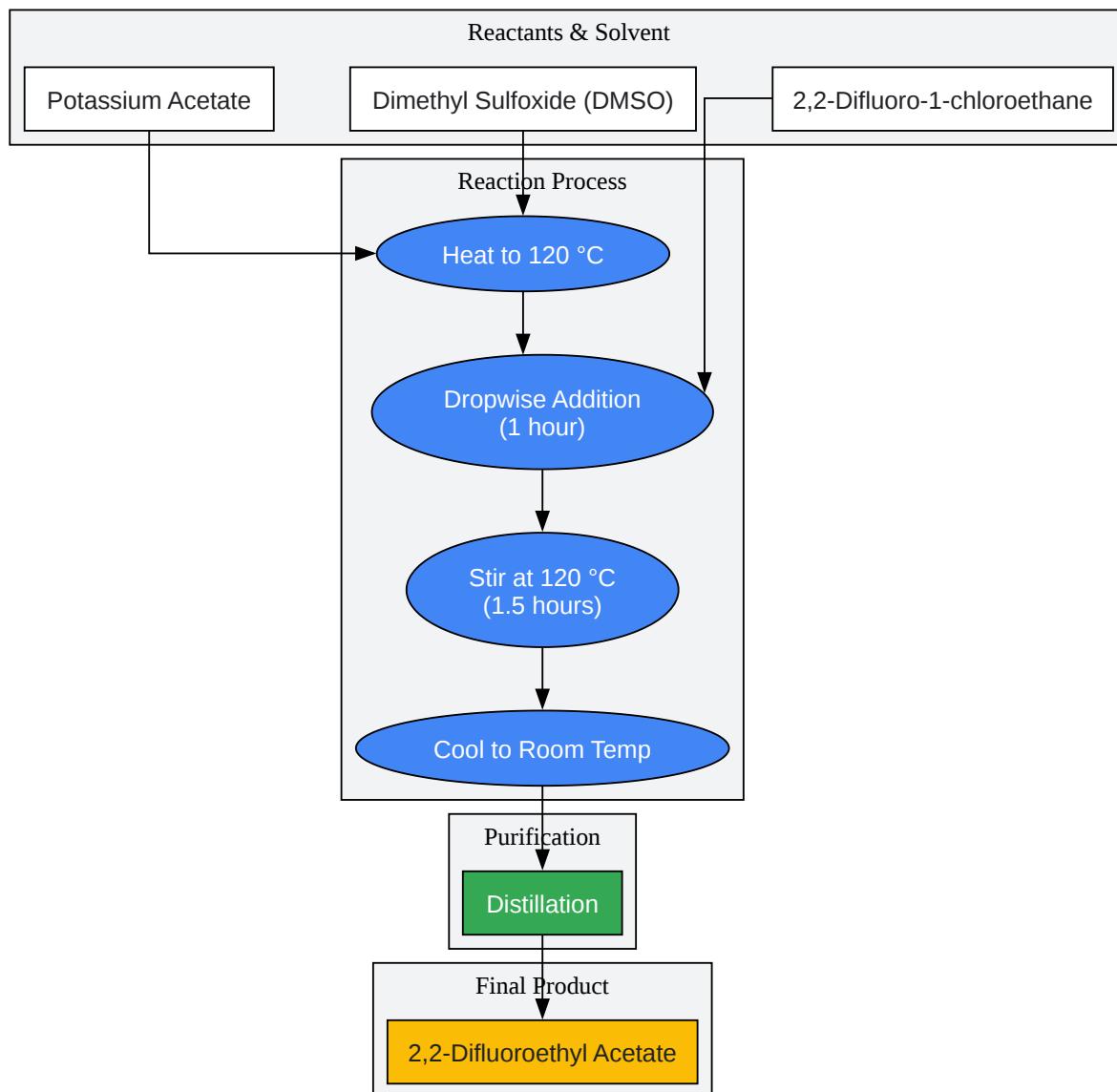
An alternative preparation involves the direct fluorination of ethyl acetate.

- Procedure: This method involves reacting ethyl acetate with a fluorinating agent. Examples of such agents include carbon tetrachloride and ammonium bifluoride. The reaction is carried out at an appropriate temperature and under suitable reaction conditions to yield **2,2-Difluoroethyl acetate**.[1]

Visualizations

Experimental Workflow: Synthesis of **2,2-Difluoroethyl Acetate**

The following diagram illustrates the key steps in the synthesis of **2,2-Difluoroethyl acetate** from 2,2-difluoro-1-chloroethane and potassium acetate.

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Caption: Workflow for the synthesis of **2,2-Difluoroethyl Acetate**.

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